Cas no 216443-40-2 ((3-(Methoxymethoxy)phenyl)boronic acid)

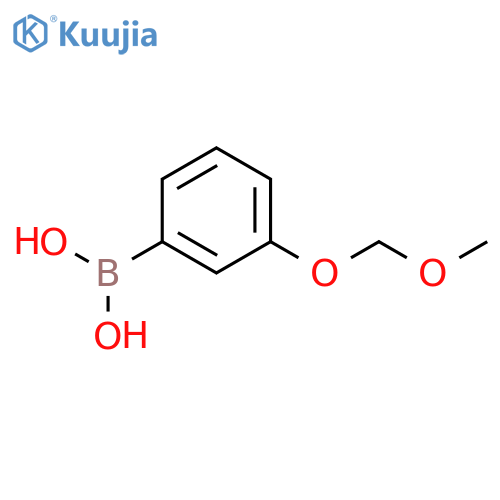

216443-40-2 structure

商品名:(3-(Methoxymethoxy)phenyl)boronic acid

CAS番号:216443-40-2

MF:C8H11BO4

メガワット:181.981542825699

MDL:MFCD11040407

CID:243287

PubChem ID:22606941

(3-(Methoxymethoxy)phenyl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (3-(Methoxymethoxy)phenyl)boronic acid

- 3-Methoxymethoxyphenylboronic acid

- [3-(methoxymethoxy)phenyl]boronic acid

- 3-(Methoxymethoxy)phenylboronic acid

- Boronic acid,[3-(methoxymethoxy)phenyl]- (9CI)

- 3-methoxymethoxybenzeneboronic acid

- FT-0720991

- (3-(Methoxymethoxy)phenyl)boronicacid

- VAPXDSYOTCGWBV-UHFFFAOYSA-N

- SCHEMBL2549318

- 216443-40-2

- AS-49904

- O10065

- Boronic acid, [3-(methoxymethoxy)phenyl]-

- A878976

- MFCD11040407

- DTXSID80626848

- CS-0176164

- AKOS006306540

- STL556853

- BBL103044

- DA-31780

-

- MDL: MFCD11040407

- インチ: InChI=1S/C8H11BO4/c1-12-6-13-8-4-2-3-7(5-8)9(10)11/h2-5,10-11H,6H2,1H3

- InChIKey: VAPXDSYOTCGWBV-UHFFFAOYSA-N

- ほほえんだ: COCOC1=CC=CC(=C1)B(O)O

計算された属性

- せいみつぶんしりょう: 182.07500

- どういたいしつりょう: 182.0750390g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 142

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.9Ų

じっけんとくせい

- ふってん: 357.1±52.0℃/760mmHg

- PSA: 58.92000

- LogP: -0.65090

(3-(Methoxymethoxy)phenyl)boronic acid セキュリティ情報

(3-(Methoxymethoxy)phenyl)boronic acid 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

(3-(Methoxymethoxy)phenyl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-264440-2.5g |

[3-(methoxymethoxy)phenyl]boronic acid |

216443-40-2 | 2.5g |

$1871.0 | 2023-09-14 | ||

| Enamine | EN300-264440-10.0g |

[3-(methoxymethoxy)phenyl]boronic acid |

216443-40-2 | 10.0g |

$2980.0 | 2023-02-28 | ||

| Enamine | EN300-264440-1g |

[3-(methoxymethoxy)phenyl]boronic acid |

216443-40-2 | 1g |

$903.0 | 2023-09-14 | ||

| Alichem | A019063996-1g |

3-Methoxymethoxyphenylboronic acid |

216443-40-2 | 95% | 1g |

$1685.00 | 2023-09-02 | |

| Alichem | A019063996-250mg |

3-Methoxymethoxyphenylboronic acid |

216443-40-2 | 95% | 250mg |

$680.00 | 2023-09-02 | |

| Fluorochem | 219075-5g |

3-(Methoxymethoxy)phenyl)boronic acid |

216443-40-2 | 95% | 5g |

£157.00 | 2022-03-01 | |

| abcr | AB271925-25g |

3-(Methoxymethoxy)phenylboronic acid, 95%; . |

216443-40-2 | 95% | 25g |

€977.00 | 2025-03-19 | |

| 1PlusChem | 1P007Q4O-5g |

3-(Methoxymethoxy)phenylboronic acid |

216443-40-2 | 96% | 5g |

$155.00 | 2025-02-22 | |

| Crysdot LLC | CD12095811-1g |

(3-(Methoxymethoxy)phenyl)boronic acid |

216443-40-2 | 95+% | 1g |

$57 | 2024-07-24 | |

| Ambeed | A824492-5g |

(3-(Methoxymethoxy)phenyl)boronic acid |

216443-40-2 | 98% | 5g |

$120.0 | 2024-07-28 |

(3-(Methoxymethoxy)phenyl)boronic acid 関連文献

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

216443-40-2 ((3-(Methoxymethoxy)phenyl)boronic acid) 関連製品

- 94839-07-3((2H-1,3-benzodioxol-5-yl)boronic acid)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:216443-40-2)(3-(Methoxymethoxy)phenyl)boronic acid

清らかである:99%/99%

はかる:5g/25g

価格 ($):182.0/579.0